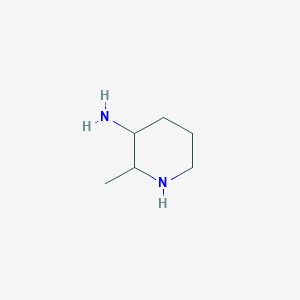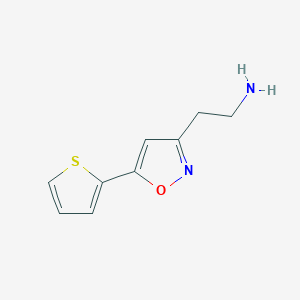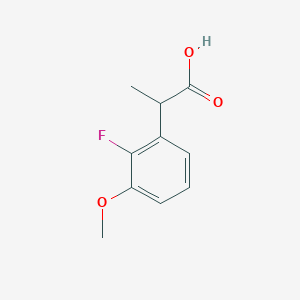![molecular formula C14H23N B13299624 (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13299624.png)
(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a secondary amine, characterized by the presence of an amine group attached to a branched alkyl chain and a substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine typically involves the reaction of 2-methylbenzyl chloride with 3-methylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-4-methylpentan-2-yl)[(3-methylphenyl)methyl]amine
- (4-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine
Uniqueness
(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylphenyl)methyl]pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-11(2)13(4)15-10-14-9-7-6-8-12(14)3/h6-9,11,13,15H,5,10H2,1-4H3 |
InChI Key |
WPWLDJWSQNNVER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


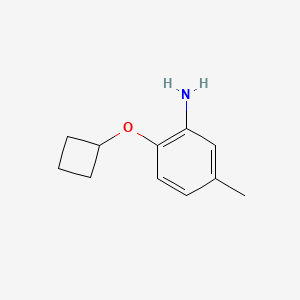

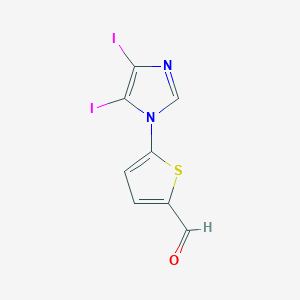
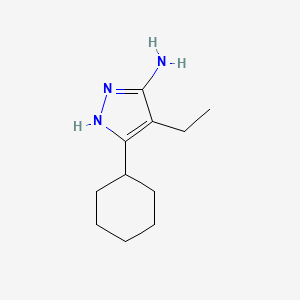
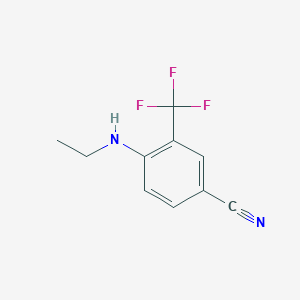
![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)

![{5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)
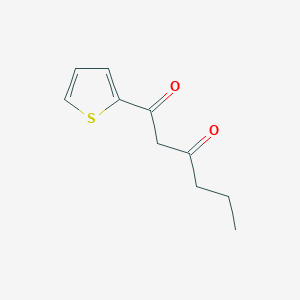
![4-[(Furan-2-ylmethyl)amino]butan-2-ol](/img/structure/B13299590.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide](/img/structure/B13299602.png)
